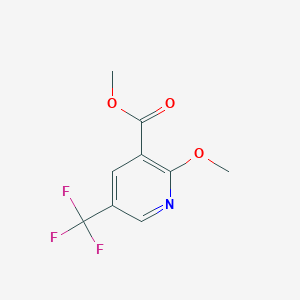

Methyl 2-methoxy-5-(trifluoromethyl)nicotinate

Description

Properties

IUPAC Name |

methyl 2-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-7-6(8(14)16-2)3-5(4-13-7)9(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLOLWKHCLHTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate typically involves the esterification of 2-methoxy-5-(trifluoromethyl)nicotinic acid. One common method includes the reaction of 2-methoxy-5-(trifluoromethyl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-5-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

Methyl 2-methoxy-5-(trifluoromethyl)nicotinate serves as a building block in organic synthesis. It is utilized to create more complex molecules due to its unique functional groups, which facilitate various chemical transformations such as oxidation, reduction, and substitution reactions.

- Synthetic Routes : The compound can be synthesized through methods like esterification of nicotinic acid derivatives or trifluoromethylation processes.

- Reactions : Common reactions include:

- Oxidation : Producing carboxylic acids or aldehydes.

- Reduction : Converting to alcohols.

- Substitution : Allowing for diverse derivatives depending on the nucleophile used.

Biology

In biological research, this compound is investigated for its interactions with biological macromolecules and cellular processes.

- Nicotinic Receptor Modulation : It acts as a ligand for nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and signaling pathways. This property suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease.

- Antimicrobial Activity : Studies indicate significant antimicrobial properties against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Medicine

The compound has shown promise in medicinal chemistry due to its potential therapeutic properties:

- Anti-Cancer Activity : Preliminary studies reveal that it may inhibit cancer cell proliferation in various cell lines through mechanisms such as apoptosis induction.

| Cell Line | IC50 (µM) |

|---|---|

| Mouse TLX5 Lymphoma Cells | 1.5 |

| Human Fibroblast Cells | >100 |

- Anti-inflammatory Properties : Ongoing research explores its efficacy in reducing inflammation, potentially leading to new treatments for inflammatory diseases.

Industry

In industrial applications, this compound is used as an intermediate in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial processes.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus. Results showed significant inhibition zones, particularly against dermatophytes and Gram-negative bacteria.

Cytotoxicity Evaluation

Research focused on cytotoxicity revealed substantial inhibition of cell growth across different cancer cell lines, indicating its potential as an anticancer agent.

Mechanistic Insights

Further investigations into metabolic pathways highlighted the compound's interaction with enzymes involved in nicotinic acid metabolism, suggesting applications in metabolic disorders.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- Electronic Effects : The CF₃ group is strongly electron-withdrawing, polarizing the pyridine ring. Methoxy (electron-donating) and chloro (electron-withdrawing) substituents at position 2 modulate this effect, influencing solubility and reactivity. For example, the chloro analog (Methyl 2-chloro-5-(trifluoromethyl)nicotinate) may exhibit higher electrophilicity than the methoxy derivative .

- Ester Variations: Ethyl esters (e.g., Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate) generally confer higher lipophilicity compared to methyl esters, affecting bioavailability in drug design .

Biological Activity

Methyl 2-methoxy-5-(trifluoromethyl)nicotinate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula: C₉H₈F₃N₁O₃

- Functional Groups: Methoxy (-OCH₃) and trifluoromethyl (-CF₃)

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which facilitates membrane penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, influencing various biochemical processes.

- Receptor Binding: Its structural similarity to biologically active nicotinic acid derivatives suggests potential interactions with nicotinic receptors, modulating neurotransmitter release and neuronal activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:

- Minimum Inhibitory Concentrations (MICs): The compound demonstrated MIC values against various bacterial strains, including E. coli and Staphylococcus aureus, ranging from 10 to 30 µg/mL .

- Zone of Inhibition: The compound produced inhibition zones between 12 mm to 20 mm against tested pathogens, indicating effective antimicrobial action .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines:

- IC₅₀ Values: In studies involving human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), the compound exhibited IC₅₀ values ranging from 20 µM to 50 µM, suggesting moderate cytotoxicity compared to established chemotherapeutics like Doxorubicin .

| Cell Line | IC₅₀ (µM) | Comparison to Doxorubicin (IC₅₀ = 52 µM) |

|---|---|---|

| A549 | 44.4 | Less potent |

| HCT116 | 22.4 | More potent |

Anti-inflammatory Properties

Emerging studies suggest that this compound may possess anti-inflammatory effects through modulation of inflammatory cytokines. This activity is hypothesized to occur via inhibition of specific signaling pathways involved in inflammation.

Case Studies and Research Findings

- In Vitro Cytotoxicity Study:

- Antibacterial Efficacy:

- Mechanistic Insights:

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-methoxy-5-(trifluoromethyl)nicotinate?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, intermediates can be prepared by reacting methyl 2-fluoro-6-(trifluoromethyl)nicotinate with methoxide ions under controlled conditions. Subsequent hydrolysis and condensation steps yield the final product. Key steps include optimizing reaction temperature (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) to enhance yield and purity . Characterization involves NMR, HPLC, and mass spectrometry to confirm structural integrity.

Q. How should this compound be stored to ensure stability?

The compound should be stored in a dry environment at 2–8°C to prevent hydrolysis or degradation. Avoid exposure to moisture, heat, and direct light. Stability studies indicate that deviations from these conditions can lead to ester bond cleavage, forming nicotinic acid derivatives .

Q. What analytical techniques are recommended for purity assessment?

Use reversed-phase HPLC with UV detection (λ = 254 nm) for quantitative analysis. Complementary methods include:

- 1H/13C NMR : To verify substituent positions (e.g., methoxy and trifluoromethyl groups).

- Mass Spectrometry (HRMS) : For molecular weight confirmation.

- Karl Fischer Titration : To monitor moisture content, critical for hygroscopic intermediates .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives for target-specific applications?

Molecular docking and density functional theory (DFT) calculations predict interactions with biological targets (e.g., ion channels). For instance, trifluoromethyl groups enhance lipophilicity and binding affinity to hydrophobic pockets in NaV1.8 inhibitors. Adjusting the methoxy group’s position can modulate steric hindrance and improve selectivity .

Q. What strategies resolve contradictions in hydrolysis kinetics reported across studies?

Discrepancies in hydrolysis half-lives (e.g., 3–10 minutes in vitro vs. slower rates in vivo) arise from enzymatic vs. non-enzymatic pathways. To address this:

Q. How does the compound’s reactivity influence its application in prostaglandin-mediated studies?

this compound may act as a prodrug, releasing nicotinic acid upon hydrolysis. This acid promotes prostaglandin D2 release, inducing localized vasodilation. Experimental validation involves:

- Laser Doppler Velocimetry : Measure cutaneous blood flow changes in animal models.

- Prostaglandin Inhibitor Coadministration : Assess attenuation of vascular responses to confirm mechanism .

Q. What green chemistry approaches are viable for its synthesis?

Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) or use catalytic systems like meglumine sulfate to reduce waste. A recent study achieved 85% yield for a related trifluoromethylnicotinate derivative under solvent-free, room-temperature conditions .

Methodological Considerations

Designing experiments to assess thermal stability in polymer matrices

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures.

- Differential Scanning Calorimetry (DSC) : Monitor phase transitions.

- Accelerated Aging Studies : Store samples at 40°C/75% RH for 6 months and compare degradation profiles via HPLC .

Addressing batch-to-batch variability in pharmacological assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.